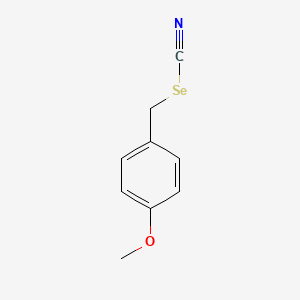![molecular formula C16H18ClNO3 B14477178 2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine CAS No. 66533-24-2](/img/structure/B14477178.png)
2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group and a trimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with 4-methylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group .
科学的研究の応用
2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of 2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to and inhibiting enzymes or receptors involved in disease pathways. The trimethoxyphenyl group is known to enhance binding affinity and specificity, while the pyridine ring can interact with aromatic residues in the target protein .
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxybenzyl Chloride: Shares the trimethoxyphenyl group but lacks the pyridine ring.
4-Methylpyridine: Contains the pyridine ring but lacks the chloromethyl and trimethoxyphenyl groups.
2-Chloromethyl-4-methylpyridine: Similar structure but without the trimethoxyphenyl group.
Uniqueness
2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine is unique due to the combination of the trimethoxyphenyl group and the pyridine ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
66533-24-2 |
|---|---|
分子式 |
C16H18ClNO3 |
分子量 |
307.77 g/mol |
IUPAC名 |
2-[chloro-(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine |
InChI |
InChI=1S/C16H18ClNO3/c1-10-5-6-18-12(7-10)15(17)11-8-13(19-2)16(21-4)14(9-11)20-3/h5-9,15H,1-4H3 |
InChIキー |
QYOZKEVVDLWVNI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C(C2=CC(=C(C(=C2)OC)OC)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


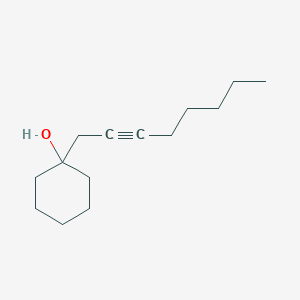
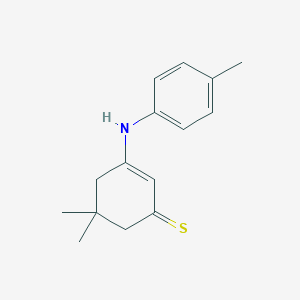
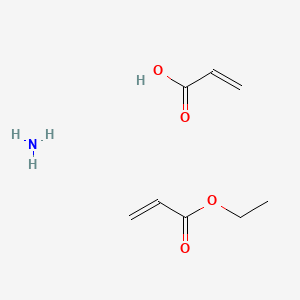
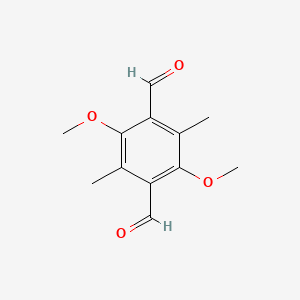

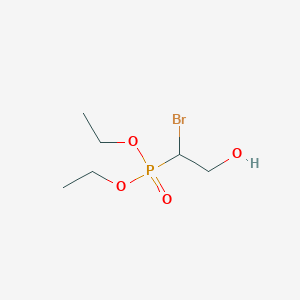
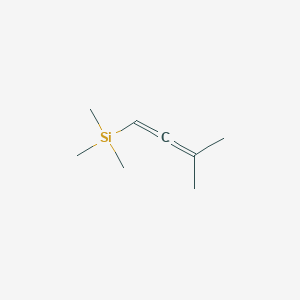
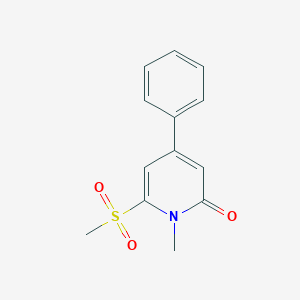
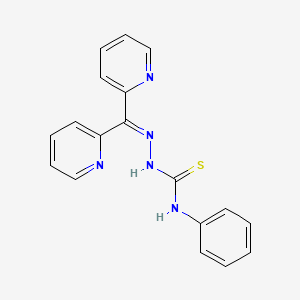
![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)
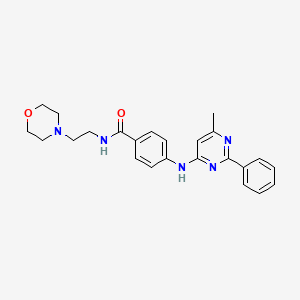
![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)
![Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14477161.png)
